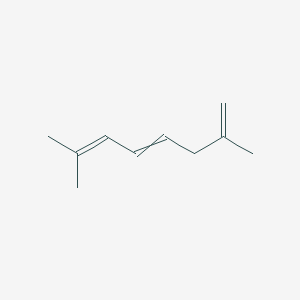
1,4,6-Octatriene, 2,7-dimethyl-, (E)-
Cat. No. B8452172
M. Wt: 136.23 g/mol
InChI Key: PHYKXFWYIKUYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03970592
Procedure details


50 ml of distilled isoprene, 1 kg of dioxane, 5 g (16.5 mmol) of palladium acetylacetonate, 23.1 g (82.5 mmol) of tricyclohexylphosphine and 1.9 g (16.5 mmol) of 85% phosphoric acid in a four-necked flask are held under reflux under an argon atmosphere until the internal temperature exceeds 90°C. 1 kg of isoprene is then added dropwise at an oil-bath temperature of 120°C in such a manner that the internal temperature does not fall below 88°C (ca 30 ml/hour) but remains in the range of 90°-95°C. After 50 hours, the isoprene addition is terminated, the product now consisting essentially of 2,7-dimethyl-1,3,7-octatriene. The mixture is left to react for a further 40 hours, the internal temperature rising to 105°-108°C. The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg. The black-coloured residual oil is steam-distilled, 780 g of distillate being obtained. The residue (trimers and polymers) amounts to 215 g. By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there are obtained 550 g of 2,7-dimethyl-1,4,6-octatriene; nD20 =1.4885. Odour: fatty, green, soapy, terpene-like.







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4]>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P(=O)(O)(O)O.O1CCOCC1>[CH3:5][C:3]([CH2:2][CH:1]=[CH:1][CH:2]=[C:3]([CH3:5])[CH3:4])=[CH2:4] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)=C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
23.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux under an argon atmosphere until the internal temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exceeds 90°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not fall below 88°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remains in the range of 90°-95°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is terminated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for a further 40 hours
|
|
Duration
|
40 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to 105°-108°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The black-coloured residual oil is steam-distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
780 g of distillate being obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there
|
Outcomes


Product
Details
Reaction Time |
50 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)CC=CC=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 550 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
